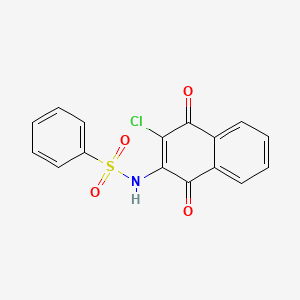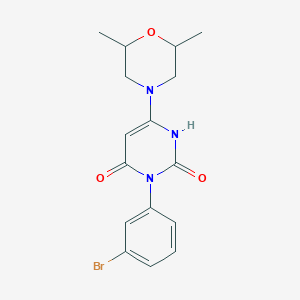
3-(3-bromophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-bromophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits a unique combination of properties that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Photophysical Properties and pH-Sensing Application : A study by Yan et al. (2017) focused on the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives. These compounds, including those similar to the mentioned compound, demonstrated solid-state fluorescence emission and positive solvatochromism. This characteristic makes them potential candidates for colorimetric pH sensors and logic gates.
Antimicrobial Evaluation : In research conducted by Faty, Rashed, and Youssef (2015), derivatives of pyrimidine were synthesized and evaluated for their antimicrobial activities. Some of these derivatives showed moderate activities against certain species, highlighting their potential in developing antimicrobial agents.
Synthesis of Pyrimidine-Annelated Heterocycles : Majumdar and Mukhopadhyay (2003) investigated the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, showcasing the chemical versatility of pyrimidine derivatives in producing various heterocyclic compounds. This can be essential for pharmaceutical and material science research (Majumdar & Mukhopadhyay, 2003).
Organic Light-Emitting Diode (OLED) Applications : Luo et al. (2015) explored the synthesis of 1,8-naphthalimide derivatives, including those structurally similar to the mentioned compound. These compounds were found to be promising materials for standard-red light-emitting OLED applications (Luo et al., 2015).
DNA Binding and Cleavage, and Cytotoxicity : A study by Barve et al. (2009) investigated mixed-ligand copper(II) complexes, which included pyrimidine derivatives. These complexes showed potential in DNA binding and cleavage and exhibited significant cytotoxicity against certain cancer cell lines, indicating their potential use in cancer research.
properties
IUPAC Name |
3-(3-bromophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-10-8-19(9-11(2)23-10)14-7-15(21)20(16(22)18-14)13-5-3-4-12(17)6-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTPUBDHAOERER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=O)N(C(=O)N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985721.png)
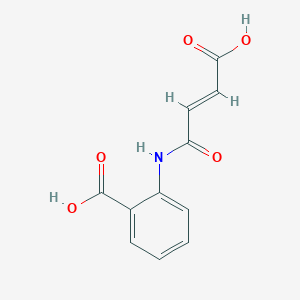
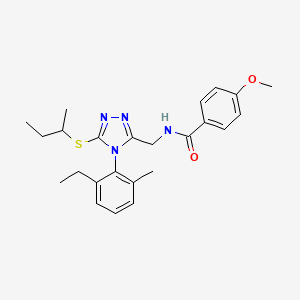
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2985725.png)
![5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2985726.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2985729.png)
![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)

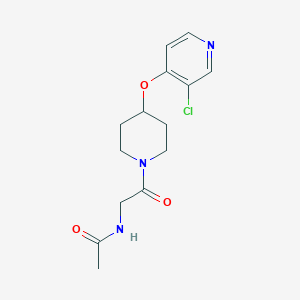
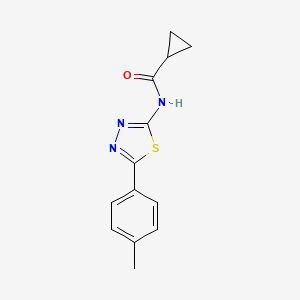

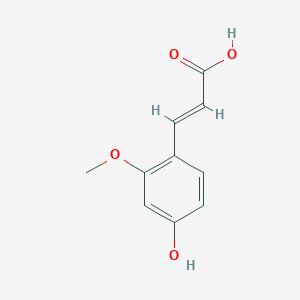
![N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985741.png)
